Product packaging for Quinolin-8-yl 4-iodobenzoate(Cat. No.:)

Quinolin-8-yl 4-iodobenzoate

Cat. No.: B405836
M. Wt: 375.16g/mol
InChI Key: MGALRDCNZSDKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-8-yl 4-iodobenzoate (CID 1110738) is a chemical compound with the molecular formula C16H9ClINO2 . It belongs to the class of quinoline derivatives, a family of heterocyclic aromatic compounds known for their significant versatility and broad applications in scientific research and drug discovery . The compound features a quinoline moiety, specifically functionalized at the 8-position, which is a common site for molecular modification to impart or modulate biological activity . Researchers utilize this ester derivative as a key synthetic intermediate or building block in organic and medicinal chemistry. The presence of the iodine atom on the benzoate group makes it a valuable substrate for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are instrumental in creating more complex molecular architectures for pharmaceutical and materials science research . Quinoline derivatives are extensively investigated for their diverse biological activities. The core quinoline structure is a privileged scaffold in medicinal chemistry, found in compounds with documented anticancer, antibacterial, and antimalarial properties . For instance, structurally similar quinoline-based molecules have been identified as potent proteasome inhibitors, inducing endoplasmic reticulum stress and leading to apoptosis in cancer cells, including pancreatic cancer models . Other research on 8-hydroxyquinoline derivatives highlights their antimicrobial and antioxidant potential, suggesting that further exploration of related esters is a valuable research endeavor . This compound is presented to the research community as a tool for developing new chemical entities and probing biological mechanisms. This compound is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10INO2 B405836 Quinolin-8-yl 4-iodobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10INO2

Molecular Weight

375.16g/mol

IUPAC Name

quinolin-8-yl 4-iodobenzoate

InChI

InChI=1S/C16H10INO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H

InChI Key

MGALRDCNZSDKSC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)I)N=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinolin 8 Yl 4 Iodobenzoate and Analogs

Regioselective Synthesis Strategies for Quinoline-8-yl Benzoates

The synthesis of quinolin-8-yl benzoates, including the title compound, is primarily achieved through regioselective reactions that target the C8-hydroxy group of the quinoline (B57606) scaffold. These methods ensure that functionalization occurs specifically at the desired position, which is crucial for the compound's utility as a directing group and a substrate in further chemical transformations.

Esterification Reactions at the C8-Hydroxy Position

The most direct method for synthesizing Quinolin-8-yl 4-iodobenzoate (B1621894) is the esterification of 8-hydroxyquinoline (B1678124) with 4-iodobenzoyl chloride. This reaction is a standard procedure for forming aryl esters. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. The nucleophilic hydroxyl group at the C8 position of the quinoline ring attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester linkage. tuwien.at

Analogous esterifications can be performed with various substituted benzoyl chlorides or other acylating agents to produce a library of quinolin-8-yl benzoate (B1203000) analogs. Similarly, reactions of 8-hydroxyquinoline with anhydrides, such as maleic anhydride, can yield corresponding ester derivatives. ect-journal.kz The efficiency of these reactions allows for the straightforward preparation of substrates for more complex, subsequent transformations.

Table 1: Representative Esterification Reactions for Quinolin-8-yl Ester Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type Reference(s)
8-Hydroxyquinoline 4-Iodobenzoyl Chloride Base (e.g., Pyridine) Quinolin-8-yl 4-iodobenzoate tuwien.at
8-Hydroxyquinoline Maleic Anhydride H₂SO₄, Heat 4-Oxo-4-(quinolin-8-yloxy)but-2-enoic acid ect-journal.kz
8-Hydroxyquinoline Ethyl 2-chloroacetate Base, Refluxing Acetone Quinolin-8-yl 2-chloroacetate nih.gov
8-Hydroxyquinoline N-oxide Grignard Reagents (RMgX) Copper Catalyst 2-Alkyl-8-hydroxyquinoline nih.gov

Palladium-Catalyzed Cross-Coupling Approaches Utilizing Iodobenzoate Moieties

The 4-iodobenzoate portion of the molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to Pd(0) complexes, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds. This reactivity is a cornerstone of modern organic synthesis, allowing for the modular construction of complex molecules.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. thieme-connect.com For this compound, the aryl iodide moiety can be coupled with various alkyl- or arylzinc reagents. organic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and effectiveness in forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. Palladium catalysts are commonly used, though nickel-based systems have emerged as powerful alternatives, particularly for coupling with secondary alkylzinc halides where they can overcome issues like isomerization. organic-chemistry.orgnih.govacs.org

Table 2: Examples of Negishi Cross-Coupling with Aryl Iodides

Aryl Iodide Substrate Organozinc Reagent Catalyst System Conditions Product Yield Reference(s)
Aryl/Heteroaryl Iodides Secondary Alkylzinc Halides Ni(cod)₂ / Terpyridine ligand Benchtop conditions Branched Alkylated Arene Excellent organic-chemistry.org
Aryl Iodides (Difluoromethyl)zinc reagent Pd catalyst / TMEDA - Difluoromethylated Arene Good to Excellent nih.govacs.org
Aryl Iodides Diarylzinc Reagents CuI (5 mol%) Ligand-free Biaryl High thieme-connect.com

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, pairing an organoboron species (like a boronic acid or ester) with an organic halide. preprints.org The iodobenzoate group of the title compound readily participates in Suzuki couplings with a vast array of aryl- and vinylboronic acids. nih.govorganic-chemistry.org These reactions typically employ a Pd(0) catalyst, generated in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂, and a base such as K₂CO₃ or K₃PO₄. preprints.orgnih.gov The reaction tolerates a wide range of functional groups and is effective for synthesizing biaryl compounds. nih.gov Nickel-catalyzed versions have also been developed, sometimes offering advantages in cost and reactivity, and can be performed in more environmentally benign "green" solvents. acs.org

Table 3: Suzuki-Miyaura Coupling Protocols with Aryl/Heteroaryl Halides

Halide Substrate Boron Reagent Catalyst System Base / Solvent Key Feature Reference(s)
2-Aryl-4-chloro-3-iodoquinolines Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ / DMF Regioselective coupling at C-I bond nih.gov
Aryl Chlorides, Iodides, Triflates N,N-Dialkylaminomethyltrifluoroborates Pd₂(dba)₃ / SPhos Cs₂CO₃ / Toluene-H₂O Synthesis of benzylic amines organic-chemistry.org
Heterocyclic Halides Heterocyclic Boronic Acids NiCl₂(PCy₃)₂ K₃PO₄ / 2-Me-THF Assembly of bis(heterocyclic) scaffolds acs.org
Heteroaryl Halides Potassium Heteroaryltrifluoroborates PdCl₂(dppf) Cs₂CO₃ / THF-H₂O Facile installation of heterocyclic units nih.gov

Beyond Negishi and Suzuki couplings, the this compound scaffold can participate in a variety of other transition-metal-mediated reactions. The quinoline moiety itself, particularly when derivatized as an N-(quinolin-8-yl) amide, is a powerful bidentate directing group for C-H activation. researchgate.netnih.govdiva-portal.org Catalysts based on palladium, ruthenium, rhodium, nickel, and cobalt can facilitate the functionalization of otherwise inert C-H bonds at positions distal to the directing group, such as the C5 position of the quinoline ring. researchgate.netrsc.orgnih.gov

Furthermore, the aryl iodide can undergo other classic cross-coupling reactions such as the Heck reaction (coupling with alkenes) and Sonogashira reaction (coupling with terminal alkynes). nih.gov Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) can be used to convert the aryl iodide into an arylamine, providing access to a different class of derivatives. researchgate.net Rhodium(III)-catalyzed oxidative C-H activation offers pathways to diverse C-C, C-N, and C-O bond formations. researchgate.net

Table 4: Diverse Transition Metal-Mediated Transformations

Reaction Type Substrate Type Catalyst System Key Transformation Reference(s)
C-H Alkylation N-(quinolin-8-yl)benzamides [RuCl₂(p-cymene)]₂ / PPh₃ Remote C5-alkylation of quinoline ring researchgate.net
C-N Amination 4-Chloro-3-iodoquinoline Pd catalyst Tandem inter- and intramolecular amination researchgate.net
C-H Arylation N-(quinolin-8-yl)benzofuran-2-carboxamide Pd(OAc)₂ / AgOAc Arylation of benzofuran (B130515) C3-H bond diva-portal.org
C-H Arylation N-(quinolin-8-yl)benzamides Ni(OAc)₂ β-C(sp³)–H arylation of aliphatic amides rsc.org
Oxidative C-H/N-H Functionalization N-(quinolin-8-yl)benzamides Co(II) / Cu(II) Cyclization with ketones to form isoindolinones researchgate.net
Suzuki-Miyaura Coupling Protocols

Multi-Component Reactions and Sequential Functionalizations

Multi-component reactions (MCRs) provide a highly efficient strategy for constructing complex molecular scaffolds, such as functionalized quinolines, in a single synthetic operation. rsc.orgrsc.org Various MCRs, including those based on Friedländer, Povarov, or Ugi reactions, can be employed to build the quinoline core with diverse substitution patterns. rsc.org For instance, a palladium-catalyzed three-component reaction of a chloroquinolinecarbaldehyde, an isocyanide, and an aromatic amine can produce complex quinoline derivatives in high yields. beilstein-journals.org Niobium(V) chloride has also been shown to mediate MCRs to produce phthalonitrile-quinoline dyads. unesp.br

Sequential functionalization offers another powerful approach. A common strategy involves first forming the quinoline core, followed by a series of reactions to introduce or modify functional groups. For example, quinoline N-oxides can be used as reactive precursors for regioselective functionalization at the C2 and C8 positions. researchgate.net A sequence might involve esterification at the C8-hydroxyl group, followed by a palladium-catalyzed cross-coupling at the iodobenzoate moiety, and finally a directing-group-assisted C-H activation at the C5 position of the quinoline ring, demonstrating the immense synthetic potential embedded within the this compound structure.

Derivatization and Structural Modification at the 4-Iodobenzoate Moiety

The 4-iodobenzoate portion of this compound is a versatile platform for structural modification. The presence of the iodine atom and the ester group allows for a wide array of chemical transformations, enabling the synthesis of diverse analogs.

Halogenation and Dehalogenation Studies

The carbon-iodine bond is a key functional group for derivatization, and its removal (dehalogenation) or the introduction of other halogens (halogenation) are important transformations.

Dehalogenation: The removal of the iodine atom from aryl iodides is a well-documented process. Transition-metal-free dehalogenation of aryl halides, including iodides, can be achieved efficiently using a base such as potassium tert-butoxide (t-BuOK), often in the presence of an additive like 1,10-phenanthroline. researchgate.net These reactions can proceed at temperatures ranging from 70–110 °C in solvents like THF or dioxane. researchgate.net

Interestingly, dehalogenation often emerges as a competitive side reaction during other transformations, such as transition-metal-free borylation. researchgate.net The selectivity between dehalogenation and borylation can be controlled by carefully managing the reaction conditions. researchgate.net Visible-light-induced, base-promoted systems have also been developed for the hydrogenation (dehalogenation) of a wide range of aryl halides, including iodides, chlorides, bromides, and even the more robust fluorides. nih.govorganic-chemistry.org These mild, metal-free conditions highlight the progress in sustainable chemistry. organic-chemistry.org Mechanistic studies, including radical trapping experiments, indicate that these dehalogenation reactions often proceed through a radical transfer mechanism. researchgate.netresearchgate.netacs.org For instance, in base-promoted systems, an aryl radical intermediate is generated, which can then abstract a hydrogen atom from the solvent or an additive to yield the dehalogenated arene. researchgate.netresearchgate.net

Halogenation: While dehalogenation involves removing the existing iodine, further halogenation of the phenyl ring is also a viable synthetic route. For instance, palladium-catalyzed C–H iodination of arenes using other aryl iodides as the iodinating reagent has been reported, suggesting the possibility of introducing additional iodine atoms onto the benzoate ring under specific catalytic conditions. chinesechemsoc.org This type of reaction represents a formal metathesis where a C-H bond is converted to a C-I bond. chinesechemsoc.org

Substitution Reactions on the Phenyl Ring

The iodine atom on the benzoate ring serves as an excellent leaving group, making it a prime site for substitution reactions, particularly through transition-metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling: The C–I bond is highly reactive in palladium-catalyzed reactions such as Suzuki, Negishi, and Hiyama couplings. These methods allow for the formation of new carbon-carbon bonds by coupling the aryl iodide with various organometallic reagents.

Negishi Coupling: The reaction of ethyl 4-iodobenzoate with organozinc reagents, catalyzed by palladium complexes, has been studied in detail. uni-muenchen.de

Hiyama Coupling: Organosilanols have been used as coupling partners for aryl iodides like ethyl 4-iodobenzoate in the presence of a palladium catalyst. nih.gov

Suzuki Coupling: Arylboronic acids are common partners in Suzuki reactions to form biaryl compounds.

These reactions are generally tolerant of other functional groups, such as the ester on the benzoate moiety. nih.gov A variety of aryl iodides with both electron-donating and electron-withdrawing groups have been shown to be effective substrates in these coupling reactions. rsc.org For example, a highly functionalized quinoline was synthesized via a Negishi cross-coupling between a magnesiated quinoline intermediate and ethyl 4-iodobenzoate. acs.org

Interactive Table: Examples of Cross-Coupling Reactions with 4-Iodobenzoate Analogs

Coupling TypeAryl HalideCoupling PartnerCatalyst SystemProduct TypeReference
NegishiEthyl 4-iodobenzoateBuZnBr·LiBrPd(OAc)₂ / S-PhosAlkyl-substituted benzoate uni-muenchen.de
HiyamaEthyl 4-iodobenzoateDimethyl(4-methoxyphenyl)silanol[allylPdCl]₂ / dppbBiaryl compound nih.gov
Suzukitert-Butyl 4-iodobenzoateArylboronic acidNot specifiedBiaryl compound
NegishiEthyl 4-iodobenzoateMagnesiated quinolinePd catalystDi-substituted quinoline acs.org
Direct ArylationIodoanisoleBenzene (B151609)Ar-BIAN / KOtBuBiaryl compound rsc.org

Other Substitution Reactions: Besides metal-catalyzed couplings, nucleophilic aromatic substitution can occur where the iodine atom is replaced by nucleophiles like amines or alkoxides, typically under basic conditions. Furthermore, photoinduced cross-coupling reactions between aryl iodides and alkenes provide a metal-free alternative for forming C-C bonds via a radical cascade mechanism. bohrium.com

Modifications of the Ester Linkage

The ester linkage in this compound is another site for chemical modification, primarily through hydrolysis or transesterification.

Ester Hydrolysis: The ester bond can be cleaved under basic or acidic conditions to yield 8-hydroxyquinoline and 4-iodobenzoic acid. This hydrolysis is a fundamental reaction for esters and has been studied extensively. acs.orgacs.org The rate of alkaline hydrolysis for esters generally follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The stability of the ester bond can be influenced by the electronic nature of the substituents on the benzoate ring and the steric environment around the ester group. smolecule.com For related compounds like quinolin-8-yl sulfamoyl benzoates, rapid hydrolysis of the quinolin-8-yl ester has been observed in metabolic studies, indicating its potential lability in biological systems. nih.govljmu.ac.uk

Esterification and Transesterification: The reverse reaction, esterification, is the primary method for synthesizing the parent compound, typically by coupling 8-hydroxyquinoline with 4-iodobenzoic acid or its activated derivatives (like 4-iodobenzoyl chloride). vulcanchem.com Transesterification, where the quinolin-8-ol portion is exchanged with another alcohol, is also a possible modification, although less commonly cited for this specific molecule.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Research has focused on the kinetics, rate-determining steps, and the nature of catalytic intermediates.

Reaction Kinetics and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction mechanisms.

For ester hydrolysis , the kinetics are well-established. Alkaline hydrolysis is typically a second-order process. chemrxiv.org Studies on related benzoate esters investigate how substituents on the phenyl ring affect the hydrolysis rate, often analyzed through Hammett plots to correlate electronic effects with reactivity. acs.org

In transition-metal-free dehalogenation , kinetic studies have been used to elucidate the role of different hydrogen sources. For example, when comparing benzaldehyde (B42025) and benzyl (B1604629) alcohol as hydrogen donors in a base-promoted dehalogenation, the initial reaction rate with benzaldehyde was found to be nearly four times faster. acs.org

Elucidation of Catalytic Cycles and Intermediates

The canonical catalytic cycle for palladium-catalyzed cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de

Oxidative Addition: A Pd(0) species reacts with the aryl iodide (R-I) to form a Pd(II) intermediate (R-Pd-I). Recent studies on Ni-catalyzed reactions have used electroanalytical techniques to measure the rates of oxidative addition for a wide variety of aryl iodides, providing deep insight into the electronic and steric factors that control this crucial step. ucla.edu

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron or organosilicon) is transferred to the palladium center. Mechanistic studies on the Suzuki-Miyaura reaction have focused on identifying the intermediates in this step, with recent work successfully characterizing the hypothesized B-O-Pd linkage. illinois.edu For Hiyama coupling, kinetic and spectroscopic evidence supports the intermediacy of a critical Si-O-Pd linkage. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. Hammett studies on this step in C-N coupling reactions have helped to understand the electronic effects on the rate of product formation. mit.edu

Beyond the standard model, research has shown that the catalytic cycle can be more complex. For instance, the active catalyst is not always a simple neutral species like Pd(L)₂. Instead, anionic palladium complexes may be the true reactive species. uni-muenchen.de In radical-mediated reactions, such as the dehalogenation mentioned earlier, the key intermediates are not organometallic complexes but rather aryl radicals, which are initiated by a base or by visible light. researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of Quinolin 8 Yl 4 Iodobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For Quinolin-8-yl 4-iodobenzoate (B1621894) and its derivatives, NMR provides critical insights into the connectivity of atoms, the electronic environment of nuclei, and the spatial arrangement of the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial and fundamental data for structural determination. In the case of a closely related derivative, 7-aminoquinolin-8-yl 4-iodobenzoate, detailed ¹H and ¹³C NMR data have been reported, providing a template for the expected spectral features of the parent compound. rsc.org The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants reveal information about adjacent atoms.

To unravel the complex structure and confirm assignments, a suite of two-dimensional (2D) NMR experiments is employed. tuwien.atsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to map out the spin systems within the quinoline (B57606) and benzoate (B1203000) rings. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.eduprinceton.edu This is crucial for connecting the quinolinyl and 4-iodobenzoyl fragments across the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between protons that are close in space, irrespective of their bonding, which is vital for determining stereochemistry and conformation. princeton.edu

For this compound itself, advanced 2D NMR experiments including COSY, HSQC, HMBC, and NOESY have been utilized for its comprehensive structural analysis. tuwien.at

Table 1: Representative ¹H and ¹³C NMR Data for a Quinolin-yl Iodobenzoate Derivative (7-aminothis compound in CDCl₃) rsc.org

NMR Type Chemical Shift (δ ppm) Assignment
¹H NMR 12.08 (s, 1H), 10.98 (s, 1H), 8.76-8.72 (m, 1H), 8.31-8.26 (m, 1H), 8.11-8.09 (m, 2H), 7.94-7.91 (m, 1H), 7.65-7.62 (m, 1H), 7.59-7.56 (m, 2H), 7.41-7.37(m, 1H) Aromatic and Amine Protons
¹³C NMR 166.6, 149.2, 148.1, 140.5, 133.3, 132.7, 128.9, 127.6, 124.4, 120.5, 118.5, 93.5 Carbonyl and Aromatic Carbons

Elucidation of Chiral Configurations

When a molecule contains chiral centers, determining its absolute configuration is essential. NMR spectroscopy, particularly NOESY, can be a powerful tool for this purpose, often in conjunction with chiral auxiliaries or by analyzing diastereomeric derivatives. tuwien.atmsu.edumdpi-res.com By observing through-space Nuclear Overhauser Effects (NOEs) between specific protons, the relative orientation of substituents around a chiral center can be deduced. For complex molecules, comparing NMR data with computational models can further solidify the stereochemical assignment. In the case of derivatives of this compound, advanced NMR experiments have been successfully used to determine their absolute configurations. tuwien.at

X-ray Crystallography for Absolute Configuration and Molecular Architecture

While NMR provides detailed information about a molecule's structure in solution, single-crystal X-ray diffraction (SCD) offers an unambiguous picture of its arrangement in the solid state. nih.govchemrxiv.org This technique provides precise atomic coordinates, bond lengths, and bond angles, forming the definitive proof of molecular structure and stereochemistry.

Single-Crystal X-ray Diffraction Analysis

The molecular structure of this compound has been confirmed through single-crystal X-ray crystallography. tuwien.at This analysis involves irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map, from which the positions of all atoms in the crystal lattice can be determined. scirp.org The crystallographic data for such compounds are typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC). scirp.org

Table 2: Example Crystallographic Data for a Related Quinoline Derivative (8-hydroxy quinoline nitro benzoate) scirp.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.693
b (Å) 23.203
c (Å) 8.654
Volume (ų) 1484.4

Heavy Halogen Assisted Crystallographic Studies for Stereochemistry

The presence of a heavy atom, such as iodine, in this compound is particularly advantageous for X-ray crystallography. researchgate.net The iodine atom scatters X-rays much more strongly than lighter atoms like carbon or hydrogen. This property is instrumental in solving the "phase problem" during structure determination. Crucially, the heavy iodine atom allows for the reliable determination of the absolute configuration of a chiral molecule through the anomalous dispersion effect. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be established without ambiguity.

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography not only reveals the structure of a single molecule but also how multiple molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. nih.gov For quinoline derivatives, these interactions commonly include:

Hydrogen Bonds: Although the parent compound lacks strong hydrogen bond donors, derivatives with hydroxyl or amino groups can form significant hydrogen bonds. researchgate.netacs.org Weak C-H···O or C-H···N interactions are also frequently observed. acs.orgresearchgate.net

π-π Stacking: The planar aromatic rings of the quinoline and iodobenzoate moieties can stack on top of each other, an energetically favorable interaction that plays a major role in the crystal packing of many aromatic compounds. nih.govresearchgate.net

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on neighboring molecules.

The study of these non-covalent forces is critical for understanding the solid-state properties of the material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. nih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and confirming the structural integrity of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental composition with high accuracy. For this compound, techniques like Electrospray Ionization (ESI) are employed. rsc.org The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different elemental formulas. This level of precision is indispensable for confirming the identity of a newly synthesized compound. scispace.comlcms.cz

Table 1: HRMS Data for this compound Analogues The following table presents HRMS data for compounds structurally related to this compound, demonstrating the utility of the technique. Data for the specific target compound was not available in the searched literature.

CompoundCalculated Mass (m/z)Found Mass (m/z)Reference
7-aminothis compound390.99380390.99403 rsc.org
7-aminoquinolin-8-yl 4-bromobenzoate343.0077343.0077 rsc.org
7-aminoquinolin-8-yl 4-fluorobenzoate283.08773283.08735 rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization, this compound will break apart into smaller, characteristic fragment ions. The primary fragmentation would likely occur at the ester linkage, which is the most labile bond. This cleavage would result in two main fragments: the quinolin-8-yl cation and the 4-iodobenzoyl cation, or related species. The detection of these specific fragments provides unequivocal evidence for the presence of both the quinoline and 4-iodobenzoate substructures within the molecule. This technique is crucial for distinguishing between isomers and confirming the connectivity of the atoms. nih.gov

Table 2: Predicted Key Fragments of this compound This table outlines the expected major fragments from the mass spectrometric analysis of this compound based on its chemical structure. Experimental fragmentation data was not available in the searched literature.

Fragment IonStructureExpected m/z
[C9H6NO]+Quinolin-8-yloxy cation144.04
[C7H4IO]+4-Iodobenzoyl cation230.93
[C9H7N]+•Quinoline radical cation129.06
[C6H4I]+4-Iodophenyl cation202.94

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Bonding and Electronic Structure

Vibrational and electronic spectroscopy provide insights into the functional groups, bonding, and electronic nature of the molecule.

Analysis of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. dergipark.org.trmpg.de For this compound, the IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. Aromatic C=C and C-H stretching vibrations from both the quinoline and benzoate rings will also be prominent. nih.govuni-muenchen.de The C-I stretch is expected to appear in the far-infrared region, usually below 600 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on known data for similar functional groups. dergipark.org.trnih.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000-3100Medium
C=O (Ester)Stretching1720-1740Strong
Aromatic C=CStretching1450-1600Medium-Strong
C-O (Ester)Asymmetric Stretching1250-1300Strong
C-O (Ester)Symmetric Stretching1000-1150Strong
Aromatic C-HOut-of-plane Bending750-900Strong
C-IStretching~500-600Medium

Electronic Transitions and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. uni-goettingen.de The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extensive conjugation in the aromatic quinoline and benzoate ring systems. rsc.org The quinoline system itself typically shows multiple absorption bands. The presence of the iodobenzoate group will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the influence of the iodine atom.

Table 4: Expected UV-Vis Absorption Data for this compound This table outlines the anticipated electronic transitions and absorption maxima for the title compound based on the characteristics of its constituent aromatic systems. rsc.orgiu.edu

ChromophoreElectronic TransitionExpected λmax (nm)
Quinoline Ringπ → π~270-320
4-Iodobenzoate Moietyπ → π~240-280
Entire Conjugated Systemπ → π>320
Carbonyl Groupn → π~280-300 (often weak and may be obscured)

Computational and Theoretical Investigations of Quinolin 8 Yl 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone for investigating the electronic characteristics of molecules. These methods have been applied to understand the geometry, molecular orbitals, and charge distribution of compounds structurally similar to Quinolin-8-yl 4-iodobenzoate (B1621894).

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and reactivity. Theoretical calculations for quinolin-8-yl benzoate (B1203000), a parent compound, indicate that the molecule is not coplanar. mdpi.com Geometry optimization performed at the B3LYP/6-311++G** level of theory reveals the existence of different conformers. mdpi.com For quinolin-8-yl benzoate, two primary conformers, syn and anti, are identified, with the syn-conformer being more stable by 1.311 kcal/mol due to the repulsion between the lone pairs of the oxygen and nitrogen atoms. mdpi.com

A similar non-planar orientation is observed in the crystal structure of the closely related Quinolin-8-yl 4-chlorobenzoate, where the aromatic rings exhibit an orthogonal orientation in the solid state. researchgate.net This conformation is stabilized by various intermolecular interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions. researchgate.net It is highly probable that Quinolin-8-yl 4-iodobenzoate adopts a similar twisted conformation to minimize steric hindrance and optimize intermolecular packing forces.

Table 1: Selected Optimized Geometrical Parameters for a Quinolin-8-yl Benzoate Analog (Data extrapolated from theoretical calculations on Quinolin-8-yl benzoate mdpi.com)

Parameter Bond Length (Å) / Angle (°)
C-O (ester) 1.37
C=O (ester) 1.21
N-C (quinoline) 1.32
C-N-C (quinoline) 117.8
O-C-C (ester) 111.5

Note: This is an interactive data table. Specific values may vary slightly depending on the computational method and the specific conformer.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. For quinolin-8-yl benzoate, the HOMO is primarily distributed over the quinoline (B57606) moiety, while the LUMO is also centered on the quinoline part. mdpi.com This suggests that the electronic transitions are mainly localized on the quinoline ring system. mdpi.com

The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) calculations for quinolin-8-yl benzoate have been performed to simulate its electronic absorption spectra, showing good agreement with experimental data. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Quinolin-8-yl Benzoate Analog (Data extrapolated from theoretical calculations on Quinolin-8-yl benzoate mdpi.com)

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.0
LUMO -1.5 to -2.0

| Energy Gap (eV) | 4.5 to 5.5 |

Note: This is an interactive data table. The values are approximate and depend on the level of theory and solvent model used in the calculation.

The introduction of an iodine atom at the para-position of the benzoate ring is expected to modulate these electronic properties. The electron-withdrawing nature of the iodine atom could slightly lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and a red shift in the absorption spectrum compared to the unsubstituted benzoate.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For quinoline derivatives, the nitrogen atom is a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal centers.

In Quinolin-8-yl 4-chlorobenzoate, the MEP map reveals negative potential regions around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. researchgate.net Conversely, positive potential is located on the hydrogen atoms of the quinoline ring. The chlorine atom exhibits a region of positive potential, known as a σ-hole, which can participate in halogen bonding. researchgate.net A similar σ-hole would be expected for the iodine atom in this compound, which could influence its intermolecular interactions and crystal packing.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Molecular Dynamics Simulations for Dynamic Behavior

Quantitative Structure-Activity Relationship (QSAR) Modeling of Molecular Descriptors

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound have been reported, QSAR studies on other quinoline derivatives have been conducted to predict their activity as, for example, P-glycoprotein inhibitors. nih.gov In such studies, various molecular descriptors, including constitutional, topological, and quantum chemical parameters, are calculated and correlated with biological data. For a series of analogs of this compound, QSAR modeling could be a valuable tool for predicting their activity and guiding the design of new, more potent compounds.

Reaction Pathway Analysis and Transition State Calculations

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. DFT calculations can be employed to map out reaction pathways, identify transition states, and calculate activation energies. For reactions involving quinoline derivatives, such as C-H functionalization or cross-coupling reactions, computational studies have been instrumental in elucidating the reaction mechanisms. chemrxiv.org For instance, DFT calculations have been used to support a concerted oxidative addition mechanism in the nickel-catalyzed arylation of 8-aminoquinoline (B160924) derivatives. chemrxiv.org While specific reaction pathway analyses for the synthesis or reactions of this compound are not documented, these computational techniques could be applied to optimize reaction conditions and to understand the regioselectivity observed in its synthesis.

Role of Quinolin 8 Yl 4 Iodobenzoate and Its Derivatives in Catalysis and Ligand Chemistry

Design and Synthesis as Ligands for Metal Complexes

The design of ligands based on the quinolin-8-yl motif is centered on its ability to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and another donor atom. In the context of derivatives like N-(quinolin-8-yl) amides, this second donor is typically the amide nitrogen or oxygen. This chelation brings the metal catalyst in close proximity to specific C-H bonds, enabling their activation and functionalization. chemrxiv.orgdiva-portal.org

The synthesis of these ligand precursors often involves the reaction of 8-aminoquinoline (B160924) with a suitable acylating agent. For instance, N-(quinolin-8-yl)pivalamide can be synthesized and subsequently used to generate metal complexes. chemrxiv.org The coordination of these ligands to metal centers, such as nickel(II), can proceed through base-mediated deprotonation of the amido nitrogen, followed by transmetalation with a metal salt. chemrxiv.org This process can lead to the formation of well-defined metal complexes where the quinolin-8-yl derivative acts as a chelating ligand. For example, the reaction of deprotonated N-(quinolin-8-yl)pivalamide with NiCl2(PPh3)2 results in the formation of a four-coordinate high-spin Ni(II) complex. chemrxiv.org

Application in Homogeneous Catalysis

Quinolin-8-yl derivatives have proven to be versatile ligands in a range of homogeneous catalytic reactions, particularly those catalyzed by nickel and palladium.

Nickel-Catalyzed Reactions

The 8-aminoquinoline moiety has been extensively used as a directing group in nickel-catalyzed C-H functionalization reactions. chemrxiv.org These reactions allow for the direct arylation of unactivated C(sp3)-H bonds. For example, in the presence of a nickel catalyst, N-(quinolin-8-yl) amides can react with aryl halides, such as ethyl 4-iodobenzoate (B1621894), to form new C-C bonds. chemrxiv.org

Studies have shown that various N-(quinolin-8-yl) substituted amides can undergo nickel-catalyzed arylation with different iodoarenes. The reaction conditions and the nature of the substituents on both the amide and the iodoarene can influence the reaction's efficiency and yield. rsc.org

Table 1: Examples of Nickel-Catalyzed Arylation using Quinolin-8-yl Amide Derivatives

Quinolin-8-yl Derivative Aryl Iodide Product Yield
2-Methyl-2-phenyl-N-(quinolin-8-yl)propanamide 4-Iodoanisole 2-(4-Methoxybenzyl)-2-phenyl-N-(quinolin-8-yl)propanamide 57% rsc.org
2-Benzyl-3-(4-methoxyphenyl)-2-methyl-N-(quinolin-8-yl)propanamide N,N-diethyl-4-iodobenzamide 2-Benzyl-3-(4-(diethylcarbamoyl)phenyl)-2-methyl-N-(quinolin-8-yl)propanamide 62% rsc.org

Palladium-Catalyzed Transformations

Palladium catalysis has been widely employed for the functionalization of quinoline derivatives. The 8-aminoquinoline group can act as a directing group in palladium-catalyzed C-H activation and subsequent arylation or alkylation. diva-portal.orgnih.gov These methods utilize a palladium acetate (B1210297) catalyst in the presence of a base to couple the quinoline-containing substrate with aryl or alkyl halides. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been used to functionalize quinolines at specific positions. For instance, a diorganomagnesium species derived from a functionalized quinoline can undergo a palladium-catalyzed cross-coupling with ethyl 4-iodobenzoate to yield a highly substituted quinoline. acs.org Furthermore, palladium-catalyzed intramolecular amination reactions have been developed for the synthesis of novel heterocyclic systems derived from halo-substituted quinolines. researchgate.net

Other Transition Metal Catalysis

Besides nickel and palladium, other transition metals have been explored for the C-H functionalization of quinoline derivatives. Ruthenium-catalyzed direct arylation of C-H bonds in aromatic amides, including N-(quinolin-8-yl)carboxamides, has been reported. nih.gov These reactions typically employ a ruthenium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling with aryl halides. nih.gov

Heterogeneous Catalysis and Photocatalytic Systems

While homogeneous catalysis is more common for these specific transformations, there is growing interest in developing heterogeneous and photocatalytic systems. Heterogeneous catalysts offer advantages in terms of catalyst separation and recycling. nih.gov For instance, palladium supported on nickel ferrite (B1171679) has been used as a heterogeneous and recyclable catalyst for the synthesis of 4-arylquinolin-2(1H)-ones. nih.gov

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, including the functionalization of quinoline derivatives. rsc.orgunina.it In one example, a direct C4-H phosphonation of 8-hydroxyquinoline (B1678124) esters was achieved using a photoredox catalyst in the presence of a silver co-catalyst. rsc.org This reaction proceeds under mild conditions using a household light bulb as the light source. rsc.org The ester group, which can be derived from 4-iodobenzoic acid, serves as a directing group in this transformation. rsc.org

Table 2: Photocatalytic Phosphonation of Quinolin-8-yl Benzoate (B1203000) Derivatives

Substrate Product Yield
Quinolin-8-yl 4-bromobenzoate 4-(Diphenylphosphoryl)quinolin-8-yl 4-bromobenzoate 54% rsc.org

Mechanistic Insights into Catalytic Action

The catalytic action of metal complexes with quinolin-8-yl derivatives often involves a C-H activation step facilitated by the directing group. In nickel-catalyzed C(sp3)-H functionalization, the reaction mechanism is proposed to involve the coordination of the 8-aminoquinoline derivative to the nickel center. chemrxiv.org This is followed by a C-H activation step to form a metallacyclic intermediate. chemrxiv.org Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active catalyst. chemrxiv.org

Studies have identified paramagnetic Ni(II) species as key intermediates in these catalytic cycles. chemrxiv.org The choice of base can significantly impact the reaction, with some bases potentially forming off-cycle resting states that hinder catalysis. chemrxiv.org Computational studies have also been employed to understand the energetics of the proposed mechanistic steps, such as oxidative addition. chemrxiv.org For palladium-catalyzed reactions, a similar mechanism involving C-H activation via a palladacycle intermediate is often proposed. diva-portal.org

Mechanistic Studies of Biological Interactions in Vitro and Preclinical Models

Enzyme Inhibition Kinetics and Mechanistic Pathways

The interaction of quinolin-8-yl 4-iodobenzoate (B1621894) with several key enzymes has been a focal point of research, revealing its potential as a modulator of critical biological pathways.

Carboxylesterase Activity and Isozyme Mapping

Studies on compounds structurally related to quinolin-8-yl 4-iodobenzoate have highlighted the importance of the ester linkage in their metabolism. For instance, research on synthetic cannabinoid receptor agonists with a quinolin-8-yl ester structure, such as QMiPSB, has shown that enzymatic ester hydrolysis is a significant metabolic pathway. nih.gov This process is primarily catalyzed by human carboxylesterase 1 (hCES1) isoforms, leading to the formation of a carboxylic acid product. nih.gov While direct kinetic data for this compound is not extensively detailed in the available literature, the behavior of these analogous structures suggests that its own ester bond would be susceptible to hydrolysis by carboxylesterases. This metabolic step is crucial as it can significantly alter the compound's biological activity and clearance from the body.

Receptor Tyrosine Kinase (e.g., PDGFRβ) Binding Affinity and Selectivity

The quinoline (B57606) scaffold is a known pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors. While specific binding affinity data for this compound with platelet-derived growth factor receptor beta (PDGFRβ) is not prominently available, the broader class of quinoline-based inhibitors has been extensively studied. For example, various quinoline derivatives have been investigated as inhibitors of RTKs like VEGFR and PDGFRβ. dntb.gov.uaambeed.com The development of radiolabeled quinoline derivatives as imaging probes for PDGFRβ further underscores the interaction between this class of compounds and the receptor. dntb.gov.uaresearchgate.net The general mechanism for many RTK inhibitors involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that are often implicated in cell proliferation and angiogenesis.

DNA Gyrase and Topoisomerase IV Interaction Mechanisms

Quinolone and fluoroquinolone antibacterials, which share a core structural similarity with the quinoline moiety of this compound, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which results in double-strand breaks in the bacterial chromosome. epa.govresearchgate.net This "poisoning" of the enzyme is a hallmark of quinolone activity. researchgate.netnih.gov While the primary targets in Gram-negative bacteria are often DNA gyrase, topoisomerase IV is typically the main target in Gram-positive bacteria. mdpi.com The interaction is often mediated by a magnesium ion and involves specific residues in the quinolone-resistance determining region (QRDR) of the enzymes. mdpi.comnih.gov Although direct studies on this compound are limited, its quinoline core suggests a potential for similar interactions with these bacterial topoisomerases.

Molecular Recognition and Binding Mode Analysis

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization.

Ligand-Protein Interaction Studies (e.g., molecular docking)

Molecular docking studies are instrumental in predicting the binding conformation and affinity of a ligand to a protein target. For quinoline and quinazoline (B50416) derivatives, molecular docking has been widely used to investigate their interactions with various enzymes and receptors. For instance, docking studies of 4-anilino quinazoline derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have revealed key interactions within the ATP-binding site. nih.gov Similarly, molecular docking has been employed to study the binding of novel fluoroquinolone derivatives to their target enzymes. nih.gov In the context of DNA gyrase and topoisomerase IV, docking studies help to visualize how the quinolone core fits into the binding pocket and interacts with key amino acid residues and the DNA itself. researchgate.netkcl.ac.uk While specific docking studies for this compound are not widely published, such computational approaches would be invaluable in predicting its binding modes with carboxylesterases, RTKs, and topoisomerases.

In Vitro Metabolic Fate and Biotransformation Pathways (e.g., Phase I/II Metabolites)

There is no specific information available in the search results regarding the in vitro metabolic fate and biotransformation of this compound.

Hydrolysis Products and Glucuronidation

No studies detailing the hydrolysis products or glucuronidation of this compound were found in the provided search results. While hydrolysis is a common metabolic pathway for ester-containing compounds, specific data for this molecule is absent. For related SCRAs with a quinolin-8-yl ester structure, ester hydrolysis has been identified as a significant Phase I metabolic step, often leading to the formation of a carboxylic acid product and 8-hydroxyquinoline (B1678124), which can then undergo further glucuronidation. nih.govnih.gov However, it is crucial to note that this is an observation from analogous compounds and not from this compound itself.

Cytochrome P450 (CYP) Isozyme Involvement

There is no information in the search results that identifies the specific Cytochrome P450 (CYP) isozymes involved in the metabolism of this compound. Studies on related compounds have implicated various CYP isozymes, such as CYP2C8, CYP2C9, CYP3A4, and CYP3A5, in their hydroxylation. nih.govuni-saarland.de

Cellular Uptake and Subcellular Localization Studies (in vitro)

No research was found that investigates the cellular uptake mechanisms or the subcellular localization of this compound in in vitro models.

Emerging Applications in Chemical Biology and Advanced Materials

Development as Chemical Probes for Biological Systems

The unique structure of Quinolin-8-yl 4-iodobenzoate (B1621894) makes it a promising platform for the design of sophisticated chemical probes to investigate complex biological systems.

The quinoline (B57606) core is a key component in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial targets in oncology. dntb.gov.ua One such target is the Platelet-Derived Growth Factor Receptor β (PDGFRβ), which is often overexpressed in various tumors. dntb.gov.uaresearchgate.net The development of radiolabeled molecules that target PDGFRβ allows for non-invasive imaging of tumors, aiding in diagnosis and patient selection for targeted therapies. dntb.gov.uanih.gov

The 4-iodobenzoate portion of the title compound is particularly significant for molecular imaging. The iodine atom can be replaced with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-125, to create a radiotracer for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. For instance, radioiodinated derivatives of 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine have been synthesized and evaluated for their potential in PDGFRβ imaging. dntb.gov.ua Similarly, the development of F-18 labeled 8-hydroxy quinoline derivatives for imaging amyloid plaques in Alzheimer's disease highlights the utility of the quinoline-8-yl scaffold in PET tracer design. science.gov Although direct studies on Quinolin-8-yl 4-iodobenzoate as a PDGFRβ imaging probe are not detailed, its structure represents a fundamental template for such agents. The synthesis involves combining the quinoline scaffold, known for its target affinity, with a radiolabel-bearing moiety.

Table 1: Radionuclides for Potential Labeling of Quinoline-Based Probes

Isotope Imaging Modality Half-life Key Feature
Iodine-123 SPECT 13.2 hours Good imaging characteristics
Iodine-124 PET 4.2 days Longer half-life for extended studies
Iodine-125 Preclinical/Autoradiography 59.4 days Used in in-vitro and animal studies

| Fluorine-18 | PET | 109.8 minutes | Most common PET isotope, high resolution |

The quinoline ring system is an intrinsically fluorescent group, making it a popular fluorophore in the design of chemical sensors. mdpi.comnanobioletters.compreprints.org Derivatives of 8-aminoquinoline (B160924), a structural relative of the quinolin-8-yl core, are particularly effective as fluorescent chemosensors for detecting metal ions, such as zinc (Zn²⁺). mdpi.comnanobioletters.com The sensing mechanism often relies on a change in the fluorescence signal—either enhancement ("turn-on") or quenching ("turn-off")—upon binding of the analyte. mdpi.com This change can be triggered by processes like internal charge transfer (ICT) or chelation-enhanced fluorescence (CHEF). mdpi.comnanobioletters.com

This compound can be envisioned as a scaffold for such probes. The ester linkage could be designed to be cleavable by a specific enzyme or chemical agent, leading to a change in the fluorescence of the quinoline moiety. This "reactivity-based" sensing approach offers high selectivity and sensitivity. rsc.org While specific studies detailing this compound as a fluorescent probe are not prominent, numerous examples of related quinoline-based sensors demonstrate the principle. For example, a quinoline-based chemosensor synthesized from 8-aminoquinoline showed a selective fluorescence increase in the presence of Zn²⁺ ions, with a calculated detection limit of 48.1 nM. nanobioletters.com

Design of Radiotracers for Molecular Imaging (e.g., PDGFRβ imaging probes)

Supramolecular Assemblies and Anion Recognition Studies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound possesses structural features that are highly relevant to the construction of such assemblies. The iodo-substituent is a key element, capable of participating in halogen bonding—a directional, non-covalent interaction between a halogen atom and a Lewis base.

Researchers have designed and synthesized quinoline-based receptors for the specific recognition of anions. researchgate.net These receptors often incorporate hydrogen bond donor groups, such as ureas or amides, attached to the quinoline framework to bind anions like chloride, bromide, and iodide. researchgate.net In one study, quinoline-based receptors demonstrated selectivity for chloride over other halides in solution. researchgate.net

Furthermore, the interplay between iodo-substituents and other molecular components has been shown to direct the formation of complex helical structures. researchgate.net For example, the assembly of helical coordination polymers from cucurbituril (B1219460) and copper(II) complexes was assisted by iodo-substituents on the ligands, which included 3-iodobenzoate (B1234465) and 8-hydroxyquinoline-5-sulfonate. researchgate.net This highlights how the iodo-group in this compound can be a powerful tool for directing the architecture of supramolecular structures. mdpi-res.com

Integration into Functional Materials

The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced functional materials, from optoelectronics to nanomaterials.

The photophysical properties of molecules are central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs). While many organic molecules exhibit fluorescence (emission from a singlet excited state), phosphorescence (emission from a triplet excited state) is often more desirable for achieving higher device efficiencies. However, phosphorescence is typically weak at room temperature for purely organic molecules.

The presence of a heavy atom, like iodine, in a molecule can significantly enhance the probability of intersystem crossing (the transition from a singlet to a triplet state) and subsequent phosphorescence. This phenomenon is known as the "heavy-atom effect." Therefore, the 4-iodobenzoate moiety in this compound could potentially induce room-temperature phosphorescence (RTP). While direct reports on the RTP of this specific compound are scarce, the principle is well-established in related systems. For example, bimetallic d⁸ complexes featuring ligands like benzo[h]quinoline (B1196314) can exhibit phosphorescence. caltech.edu The combination of the rigid quinoline ring and the heavy iodine atom provides a promising structural motif for designing new RTP materials.

Self-assembly is a process where molecules spontaneously organize into ordered structures, providing a bottom-up approach to creating nanomaterials. mit.edunih.gov Halogen bonding, as mentioned earlier, is an increasingly utilized tool to control the self-assembly of molecules into well-defined nanostructures like wires, ribbons, and sheets. science.gov

The this compound molecule is an ideal candidate for halogen-bond-driven self-assembly. The iodine atom can act as a halogen bond donor, interacting with the nitrogen atom of the quinoline ring or the carbonyl oxygen of the ester group in an adjacent molecule. This directional interaction could lead to the formation of one-dimensional chains or two-dimensional networks. The study of self-assembly of halogenated molecules on surfaces has shown that such interactions can produce highly ordered superstructures. science.gov This strategy could be used to fabricate novel nanomaterials with tailored electronic and optical properties based on the ordered arrangement of this compound molecules. jst.go.jp

Optoelectronic Properties (e.g., Room-Temperature Phosphorescence)

Role in Analytical Chemistry Method Development

This compound is emerging as a compound of significant interest in the development of novel analytical chemistry methods. Its unique structural features, combining a quinoline core with a functionalizable iodinated phenyl group, make it a versatile platform for creating sophisticated analytical tools. The primary applications are centered on its use as a foundational building block for fluorescent probes and as a reagent in the synthesis of standards for complex analytical techniques.

The core of its utility lies in the quinoline moiety. Quinoline and its derivatives are known to serve as excellent fluorophores. nih.gov The 8-aminoquinoline structure, in particular, is a well-established chelator for various metal ions and can form highly fluorescent complexes. nih.gov This property is crucial for the development of "turn-on" fluorescent sensors, where the fluorescence intensity increases significantly upon binding to a target analyte. While this compound itself may exhibit low initial fluorescence, its 8-amidoquinoline framework provides the essential metal-coordinating and signaling unit. nih.gov

The 4-iodobenzoate portion of the molecule offers a strategic advantage for synthetic chemists developing new analytical methods. The iodine atom serves as a versatile chemical handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. acs.org This allows for the straightforward attachment of other molecular components, including:

Chromophores or Fluorophores: To create ratiometric or FRET (Förster Resonance Energy Transfer) based sensors.

Targeting Ligands: To confer selectivity towards specific biomolecules or analytes.

Solid Supports: For the development of heterogeneous sensors or capture probes for sample enrichment.

Research into related iodo-quinoline structures highlights their value in developing advanced imaging probes. For instance, complex iodo-quinoline derivatives are utilized as precursors for radioiodination to create radiotracers for medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). researchgate.net This demonstrates the potential of this compound as a scaffold for new diagnostic agents.

Furthermore, compounds possessing the quinolin-8-yl benzoate (B1203000) skeleton are subjects of intense study in fields like toxicology, where their detection and quantification in biological samples are critical. The development of robust analytical methods, such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS), is essential for metabolic profiling and identification of these substances. nih.gov this compound can, therefore, serve as a crucial reference standard or a precursor for synthesizing internal standards required for the validation and quality control of such analytical methods.

The characterization and quality control during the synthesis of this compound and its subsequent derivatives rely heavily on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation, while chromatography techniques are indispensable for purification and purity assessment. tuwien.atacs.org Advanced methods like in-situ IR spectroscopy have also been employed to monitor reactions involving quinoline structures in real-time, aiding in the optimization of synthetic protocols for creating new analytical reagents. beilstein-journals.org

Interactive Data Table: Potential Analytical Applications

Below is a summary of the potential roles of this compound in analytical method development, based on its structural components and findings from related research.

Structural Component Associated Property Potential Analytical Application Relevant Techniques Reference
Quinolin-8-yl Moiety Fluorescence, Metal ChelationDevelopment of fluorescent "turn-on" sensors for metal ions (e.g., Zn²⁺).Fluorescence Spectroscopy nih.gov
4-Iodobenzoate Moiety Handle for Cross-CouplingPrecursor for synthesizing complex analytical probes and imaging agents.Palladium-Catalyzed Synthesis, Radioiodination acs.orgresearchgate.net
Entire Molecule Unique Mass Signature, PrecursorReference standard for method development and validation.LC-MS/MS, NMR Spectroscopy nih.govtuwien.at
General Quinoline Scaffold ReactivitySubstrate for developing and optimizing new synthetic/analytical protocols.In-situ IR Spectroscopy, Chromatography acs.orgbeilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare quinolin-8-yl ester derivatives like Quinolin-8-yl 4-iodobenzoate?

  • Methodological Answer : Synthesis typically involves coupling reactions between 8-hydroxyquinoline derivatives and activated benzoic acid derivatives. For example, a Mitsunobu reaction or Steglich esterification can link the quinolin-8-ol moiety to 4-iodobenzoic acid. Precedents for similar compounds (e.g., Suzuki–Miyaura cross-coupling for aryl-substituted quinolines ) suggest iodine in the benzoate may serve as a reactive site for further functionalization. Reaction optimization should focus on protecting group strategies and catalyst selection to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via characteristic shifts (e.g., iodine’s deshielding effect on adjacent protons).
  • Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]⁺) with theoretical values (e.g., molecular weight ≈ 375.2 g/mol) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify ester carbonyl (C=O) stretches (~1720 cm⁻¹) and quinoline ring vibrations .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths/angles using programs like SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous iodobenzoates (e.g., Methyl 4-iodobenzoate) require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Treat as halogenated organic waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or FTIR peaks) may arise from dynamic effects (e.g., rotational barriers in the ester group) or crystal packing forces. To address this:

  • Perform temperature-dependent NMR to probe conformational flexibility.
  • Compare experimental SC-XRD data (e.g., hydrogen-bonding patterns ) with Density Functional Theory (DFT)-optimized geometries .
  • Use molecular dynamics simulations to model solvent effects on spectral properties.

Q. What strategies can optimize the crystallinity of this compound for structural studies?

  • Methodological Answer : Poor crystallization often stems from steric hindrance from the iodine atom or planar quinoline stacking. Mitigation approaches include:

  • Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents for slow evaporation.
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., cyclopropylamine ) to stabilize lattice formation.
  • Seeding : Use microcrystals from analogous compounds (e.g., 8-amidoquinoline derivatives ) to induce nucleation.

Q. How can the iodine substituent in this compound be leveraged for further functionalization in drug discovery?

  • Methodological Answer : The iodine atom serves as a handle for cross-coupling reactions (e.g., Ullmann, Buchwald–Hartwig) to introduce pharmacophores. For instance:

  • Palladium-Catalyzed Coupling : Attach heterocycles or alkyl chains to enhance bioactivity (e.g., PARP-1 inhibitor scaffolds ).
  • Radiolabeling : Substitute iodine-127 with iodine-125 for tracer studies in pharmacokinetic assays.

Q. What experimental and computational approaches are suitable for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Test derivatives for target binding (e.g., fluorescence quenching with metal ions or enzyme inhibition ).
  • Molecular Docking : Use software like AutoDock to predict binding modes with biological targets (e.g., PARP-1 active sites).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide synthetic prioritization.

Data Management & Reproducibility

Q. How should researchers document raw data and analytical results to ensure reproducibility?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Record reaction conditions (e.g., equivalents, catalysts) and characterization data (e.g., NMR integration values).
  • FAIR Principles : Archive spectra and crystallographic files (CIF) in repositories like Cambridge Structural Database .
  • Statistical Validation : Report uncertainties (e.g., R-factors in XRD ) and use tools like MNova for spectral reproducibility checks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.